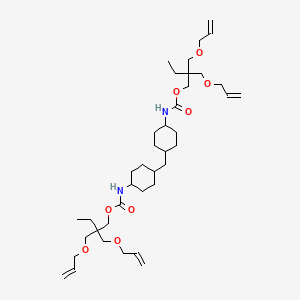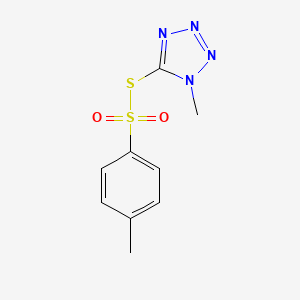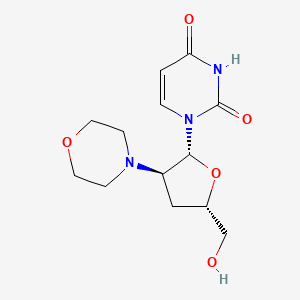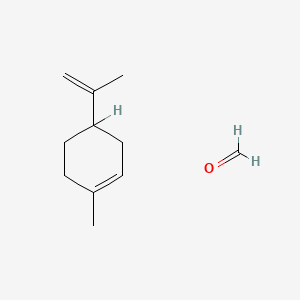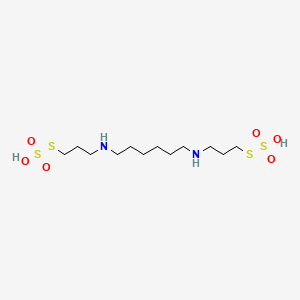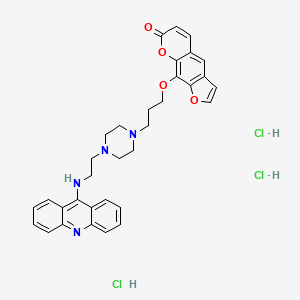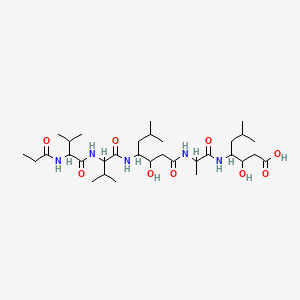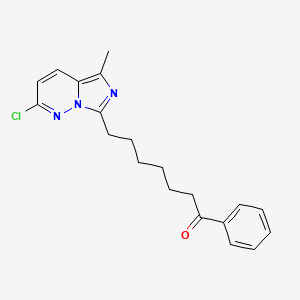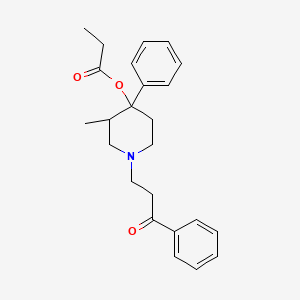
Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Spiro(3-azabicyclo(310)hexane-6,1’-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo-” is a complex organic compound characterized by its unique spiro structure Spiro compounds are known for their distinctive three-dimensional configurations, which can impart unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo-” typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including cyclization, spiro formation, and functional group modifications. Common reaction conditions include the use of catalysts, specific temperature and pressure settings, and controlled pH environments.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods (e.g., chromatography, crystallization) may be employed.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to a double or triple bond.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and as a model compound for studying spiro chemistry.
Biology
In biological research, this compound may be investigated for its potential biological activity, such as enzyme inhibition or receptor binding. Its spiro structure could impart specific interactions with biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, this compound may be used in the synthesis of advanced materials, such as polymers or nanomaterials. Its unique properties could impart specific characteristics to these materials, such as enhanced stability or reactivity.
作用机制
The mechanism by which “Spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo-” exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
Similar compounds include other spiro compounds with different substituents or ring structures. Examples include spiro[cyclopropane-1,2’-indene], spiro[cyclohexane-1,2’-pyrrolidine], and spiro[cyclopentane-1,2’-oxirane].
Uniqueness
The uniqueness of “Spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo-” lies in its specific combination of functional groups and ring structures. This unique configuration can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
92577-31-6 |
|---|---|
分子式 |
C12H11N3O2 |
分子量 |
229.23 g/mol |
IUPAC 名称 |
3-methyl-2,4-dioxospiro[3-azabicyclo[3.1.0]hexane-6,1'-cyclopentane]-1,5-dicarbonitrile |
InChI |
InChI=1S/C12H11N3O2/c1-15-8(16)11(6-13)10(4-2-3-5-10)12(11,7-14)9(15)17/h2-5H2,1H3 |
InChI 键 |
PRKKUDMNXHEZBC-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2(C3(C2(C1=O)C#N)CCCC3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


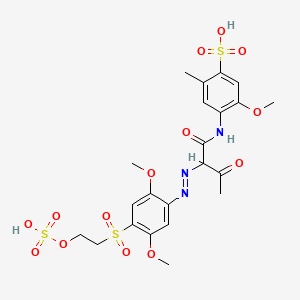
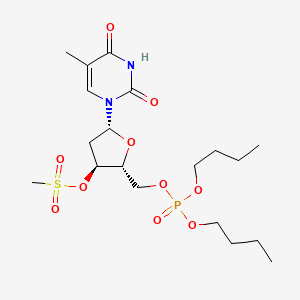
![5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B12790966.png)
